2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazole ring, and a benzothieno triazolo pyrimidine core
Preparation Methods
The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This step involves the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Synthesis of the pyrazole ring: Ethyl bromoacetate is reacted with NaH in DMF at 50°C for 2 hours.
Coupling with the benzothieno triazolo pyrimidine core: The fused heteroaryl halides are reacted with PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:
1-(1,3-Benzodioxol-5-yl)-2-butanone: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound has a similar benzodioxole moiety but a different core structure.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: This compound also contains the benzodioxole moiety but has a different functional group arrangement.
The uniqueness of 2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1
Properties
Molecular Formula |
C22H18N6O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H18N6O2S/c1-11-2-4-13-18(6-11)31-22-19(13)21-24-20(27-28(21)9-23-22)15-8-14(25-26-15)12-3-5-16-17(7-12)30-10-29-16/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,25,26) |
InChI Key |
UMSHOVJZUFOZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=NN5)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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